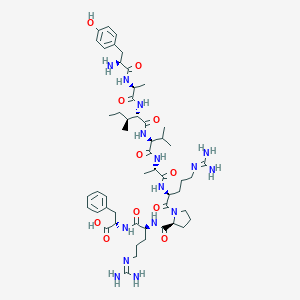
Peptide tyrosine phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Peptide tyrosine phenylalanine, also known as this compound, is a useful research compound. Its molecular formula is C52H81N15O11 and its molecular weight is 1092.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Nutritional Applications
Metabolism of Phenylalanine and Tyrosine:
PYF is closely related to the metabolism of phenylalanine and tyrosine, which are essential amino acids. Research indicates that these amino acids play a critical role in protein synthesis and can serve as biomarkers for metabolic health. For instance, low levels of phenylalanine and tyrosine have been associated with increased mortality in critically ill patients, highlighting their importance in nutritional assessments and interventions .
Case Studies on Tyrosine Supplementation:
A double-blind crossover study involving children with phenylketonuria (PKU) demonstrated that tyrosine supplementation could improve psychological test results despite not significantly affecting serum phenylalanine levels. This suggests that tyrosine may have cognitive benefits, particularly in individuals with metabolic disorders .
Neurobiological Applications
Role as a Neuropeptide:
PYF has been identified as a neuropeptide that shows homology with pancreatic polypeptide and neuropeptide F. Its structural similarities suggest potential roles in neuroendocrine signaling and modulation of physiological responses .
Cognitive Function and Neurotransmitter Synthesis:
The relationship between blood levels of phenylalanine and tyrosine has been studied concerning cognitive functions. Elevated phenylalanine levels can inhibit the transport of tyrosine across the blood-brain barrier, potentially leading to dopamine depletion and cognitive dysfunction. This underlines the significance of maintaining optimal levels of these amino acids for brain health .
Therapeutic Applications
Targeting Metabolic Disorders:
PYF's involvement in the metabolism of essential amino acids positions it as a potential therapeutic target for metabolic disorders like PKU. By understanding its mechanisms, researchers aim to develop strategies that can mitigate the effects of altered amino acid metabolism .
Fluorescence-Based Detection:
Recent advancements have utilized PYF and other fluorescent peptides in sensing applications. The unique fluorescent properties of peptides containing tyrosine and phenylalanine allow for enhanced detection methods in biochemical assays, enabling researchers to quantify amino acids and proteins with high sensitivity .
Summary Table of Applications
Propiedades
Número CAS |
144527-25-3 |
|---|---|
Fórmula molecular |
C52H81N15O11 |
Peso molecular |
1092.3 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C52H81N15O11/c1-7-29(4)41(66-43(70)31(6)60-44(71)35(53)26-33-19-21-34(68)22-20-33)48(75)65-40(28(2)3)47(74)61-30(5)42(69)63-37(17-12-24-59-52(56)57)49(76)67-25-13-18-39(67)46(73)62-36(16-11-23-58-51(54)55)45(72)64-38(50(77)78)27-32-14-9-8-10-15-32/h8-10,14-15,19-22,28-31,35-41,68H,7,11-13,16-18,23-27,53H2,1-6H3,(H,60,71)(H,61,74)(H,62,73)(H,63,69)(H,64,72)(H,65,75)(H,66,70)(H,77,78)(H4,54,55,58)(H4,56,57,59)/t29-,30-,31-,35-,36-,37-,38-,39-,40-,41-/m0/s1 |
Clave InChI |
BDUCNKVXJBDQDF-NKDPYFLXSA-N |
SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N |
Key on ui other cas no. |
144527-25-3 |
Secuencia |
YAIVARPRF |
Sinónimos |
peptide tyrosine phenylalanine Tyr-Ala-Ile-Val-Ala-Arg-Pro-Arg-Phe tyrosyl-alanyl-isoleucyl-valyl-alanyl-arginyl-prolyl-arginyl-phenylalanine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















